molecular formula C15H11F3O B1177815 insertin CAS No. 149222-90-2

insertin

Cat. No.: B1177815
CAS No.: 149222-90-2
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Description

Insertin is a 20–80 kDa polypeptide first identified as a proteolytic fragment of tensin, a cytoskeletal protein involved in actin filament regulation . Initial studies by Wegner and colleagues characterized this compound as an actin-capping protein that retards barbed-end polymerization, with sequences overlapping residues 862–1224 of tensin . However, subsequent research revealed conflicting findings regarding its mechanism and functional domain, attributing discrepancies to methodological variations and sample instability . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing biochemical properties, mechanistic differences, and research controversies.

Properties

CAS No.

149222-90-2

Molecular Formula

C15H11F3O

Synonyms

insertin

Origin of Product

United States

Comparison with Similar Compounds

Biochemical and Functional Properties of Insertin

This compound copurifies with vinculin but is distinct in its actin-binding behavior . Key features include:

  • Molecular Weight : 20–80 kDa, derived from proteolytic cleavage of full-length tensin (~200 kDa) .
  • Actin Interaction: Binds actin filament barbed ends but exhibits inefficient capping activity, allowing monomer "insertion" during polymerization .
  • Critical Concentration Shift : Partial inhibition of actin polymerization, requiring higher molar ratios compared to tensin .
Tensin

Tensin, the parent protein of this compound, demonstrates broader actin regulatory roles:

  • Actin-Binding Domains : Three distinct domains, including a high-affinity capping region (S1061–H1145) absent in this compound .
  • Mechanism : Caps barbed ends completely at substoichiometric concentrations and stabilizes filament alignment via lateral interactions .

Key Discrepancy : While this compound was initially linked to residues 862–1224 of tensin, later studies identified S1061–H1145 as the critical capping domain, challenging this compound’s proposed mechanism .

HA1 Peptides

HA1 peptides, like this compound, are proteolytic fragments of gizzard tensin :

  • Activity : Exhibit capping properties but lack quantitative characterization.
  • Structural Overlap : Share sequences with this compound but differ in degradation patterns, complicating direct comparisons .
Vinculin

Though copurified with this compound, vinculin primarily mediates cell-matrix adhesion:

  • Function : Links integrins to actin filaments, unlike this compound’s direct polymerization modulation .
  • Actin Interaction: Indirect and mechanosensitive, contrasting with this compound’s barbed-end binding .

Research Controversies and Methodological Considerations

  • Domain Mapping: Lo et al.
  • Sample Integrity : Early this compound preparations may have contained degraded tensin fragments, skewing activity assessments .
  • Critical Assays : Later studies used fusion proteins with stabilized domains, enabling precise quantification of capping efficiency .

Table 1. Comparative Analysis of this compound and Related Proteins

Property This compound Tensin HA1 Peptides Vinculin
Molecular Weight 20–80 kDa ~200 kDa Not specified 117–124 kDa
Origin Tensin proteolytic fragment Full-length protein Gizzard tensin fragments Adhesion plaque protein
Actin Interaction Inefficient barbed-end capping Complete capping + filament alignment Partial capping Indirect adhesion linkage
Critical Activity Partial polymerization inhibition Full inhibition at substoichiometric ratios Undefined Mechanotransduction

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